Ethyl 2,3-diphenylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
5415-85-0 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 2,3-diphenylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
InChI Key |
BBMUBGMOPJQRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
**synthetic Methodologies for Ethyl 2,3 Diphenylpropanoate and Its Stereoisomers**
Classical Approaches to the Core Ethyl 2,3-Diphenylpropanoate Structure
Classical synthetic routes to this compound typically focus on constructing the carbon skeleton and subsequently forming the ester. These methods often result in racemic or diastereomeric mixtures that may require separation.
The most direct classical method for synthesizing this compound is the esterification of 2,3-diphenylpropanoic acid. Fischer-Speier esterification, which involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common approach. chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
One study highlighted the efficiency of acid-catalyzed esterification for the saturated 2,3-diphenylpropionic acid, which achieved a 94% yield in just 30 minutes. nih.gov This contrasts with the esterification of its unsaturated analogue, Z-2,3-diphenylpropenoic acid, which gave a mere 17% yield even after 15 hours, demonstrating the impact of steric hindrance on this reaction. nih.gov An alternative to acid catalysis is the reaction of the carboxylate salt of 2,3-diphenylpropanoic acid with an ethylating agent, such as ethyl halide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
The synthesis of the 2,3-diphenylpropanoic acid precursor itself involves the introduction of the two phenyl groups. This can be achieved through various methods, including the oxidation of 3-phenylpropanal, which can be prepared by the hydrogenation of cinnamaldehyde. google.com
Table 1: Comparison of Esterification Methods for Diphenylpropanoic Acid Derivatives
| Starting Material | Method | Reaction Time | Yield (%) |
| 2,3-Diphenylpropionic acid | CH₃OH/H₂SO₄/reflux | 0.5 h | 94 |
| E-2,3-Diphenylpropenoic acid | CH₃OH/H₂SO₄/reflux | 4 h | 77 |
| Z-2,3-Diphenylpropenoic acid | CH₃OH/H₂SO₄/reflux | 15 h | 17 |
Data sourced from a study on the esterification of diphenylpropenoic acids. nih.gov
A well-established method for introducing functionality that can lead to the diarylpropanoate structure involves bromination-debromination sequences. A common precursor for this route is ethyl cinnamate (B1238496), which possesses one of the required phenyl groups and the propanoate backbone.
The synthesis begins with the bromination of the double bond in ethyl cinnamate. This reaction is typically carried out by adding molecular bromine to a solution of ethyl cinnamate in a solvent like carbon tetrachloride, often at reduced temperatures to control the reaction's exothermicity. orgsyn.org This addition reaction proceeds to form ethyl 2,3-dibromo-3-phenylpropanoate. orgsyn.orgnih.gov The crude product can often be isolated in high yield by simple evaporation of the solvent and excess bromine. orgsyn.org
The resulting dibromo ester serves as a versatile intermediate. Subsequent reactions, such as dehydrobromination followed by reduction or nucleophilic substitution of the bromine atoms, can be employed to complete the synthesis of the target 2,3-diphenylpropanoate structure. For instance, reaction with a phenylating agent (e.g., a phenyl Grignard reagent or an organocuprate) could potentially displace one of the bromine atoms to introduce the second phenyl group, although this requires careful control of regioselectivity. A subsequent debromination step would then yield the final product.
Advanced Stereoselective Synthesis of this compound
Controlling the absolute and relative stereochemistry at the C2 and C3 positions of this compound is a significant challenge. Advanced synthetic methods leverage asymmetric catalysis to create the desired stereoisomers with high enantiomeric and diastereomeric purity.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For a molecule like this compound, this could involve reactions such as asymmetric hydrogenation, conjugate addition, or alkylation reactions on a prochiral substrate.
The success of metal-based asymmetric catalysis hinges on the design of the chiral ligand coordinated to the metal center. chemrxiv.org The ligand creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other.
Commonly used chiral ligands include those based on phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DIPAMP (1,2-bis[(phenyl-o-anisyl)phosphino]ethane). youtube.com Rhodium and ruthenium complexes with these ligands are highly effective for the asymmetric hydrogenation of specific enamines or α,β-unsaturated esters, which could be precursors to chiral propanoates. nih.govyoutube.com The choice of metal and ligand is crucial and often substrate-dependent. chemrxiv.org For instance, a newly developed P,N-bidentate ligand has been shown to enable enantioselective intramolecular cyclopropanations via a gold carbene intermediate, highlighting how tailored ligands can control the stereochemistry of complex transformations. nih.gov
In the context of synthesizing chiral this compound, a potential strategy would involve the asymmetric conjugate addition of a phenyl group to an ethyl cinnamate derivative, or the asymmetric hydrogenation of an appropriately substituted ethyl 2,3-diphenylpropenoate, using a catalyst system composed of a transition metal and a carefully selected chiral ligand. nih.gov
Table 2: Examples of Chiral Ligands in Asymmetric Catalysis
| Ligand Name | Abbreviation | Metal Commonly Used With | Typical Application |
| [1,1'-Biphenyl]-2,2'-diol | BINOL | Lanthanides, Titanium | Aldol (B89426) reactions, Epoxidations |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Rhodium, Ruthenium | Asymmetric Hydrogenation |
| (3S,4S)-3,4-Dihydroxypyrrolidine derivatives | - | Gold | Oxidative Cyclopropanation |
This table presents examples of ligand classes and their applications in asymmetric synthesis. nih.govnih.gov
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. rsc.org These metal-free systems can promote a wide range of enantioselective transformations.
One class of organocatalysts are chiral Frustrated Lewis Pairs (FLPs), which have been successfully applied in asymmetric hydrogenations and other reactions. rsc.org For the synthesis of chiral this compound, an organocatalytic Michael addition of a nucleophile to a derivative of ethyl cinnamate could be envisioned. For example, a chiral amine or a thiourea-based catalyst could be used to activate the substrate and control the facial selectivity of the attack, leading to an enantiomerically enriched product.
While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of asymmetric organocatalysis are well-established. The development of a suitable organocatalyst and reaction conditions for the stereoselective construction of the 2,3-diphenylpropanoate framework represents a promising area for future research.
Diastereoselective Synthetic Routes to this compound
The creation of specific stereoisomers of this compound is a significant challenge that is often addressed through diastereoselective synthesis. This approach involves strategies that favor the formation of one diastereomer over others.
One of the most powerful and widely used strategies for asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the substrate. nih.govwikipedia.org This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. wikipedia.org For the synthesis of this compound, this typically involves the asymmetric alkylation of a phenylacetic acid derivative.
The general process involves three key stages: the attachment of a chiral auxiliary to an achiral carboxylic acid (like phenylacetic acid), a highly stereoselective alkylation reaction, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product. nih.gov A common route would be the formation of an enolate from a chiral ester or amide of phenylacetic acid, followed by alkylation with a benzyl (B1604629) halide. The steric and electronic properties of the auxiliary guide the approach of the electrophile to a specific face of the enolate, thereby controlling the configuration of the newly formed stereocenter.
Several classes of chiral auxiliaries have proven exceptionally effective in such alkylation reactions. Evans' oxazolidinone auxiliaries, for example, are renowned for their high levels of stereocontrol and have become a standard in asymmetric synthesis. nih.govresearchgate.net Pseudoephedrine amides also serve as excellent chiral auxiliaries for the alkylation of enolates. nih.gov Another notable example includes camphor-derived auxiliaries, which can exhibit remarkable solvent-dependent stereodivergence, allowing for the selective formation of either diastereomer from the same starting material simply by altering the reaction solvent. researchgate.net
Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Auxiliary Class | Typical Application |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylation, aldol reactions |
| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylation, aldol reactions |
| (1R,2S)-(-)-Ephedrine / (1S,2S)-(+)-Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of carboxylic acids |
| (-)-8-Phenylmenthol | Terpene-derived Alcohol | Asymmetric ene reactions, alkylations |
| Oppolzer's Camphorsultam | Sultam | Asymmetric alkylation, Diels-Alder reactions |
This table presents a selection of commonly used chiral auxiliaries applicable to asymmetric alkylation reactions relevant for the synthesis of chiral 2,3-diphenylpropanoic acid derivatives.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient pathway to complex molecules. When one of the substrates is chiral, it can direct the stereochemical outcome of the reaction, a principle known as substrate-controlled diastereoselectivity.
While a powerful strategy for rapidly building molecular complexity, specific examples of MCRs designed for the direct, substrate-controlled synthesis of this compound are not extensively documented in the surveyed literature. However, the principles can be illustrated by other asymmetric MCRs. For instance, the imino Diels-Alder reaction, a three-component process involving an aldehyde, an amine, and a diene, has been used to synthesize chiral tetrahydroquinolines with good stereocontrol when a chiral amine is used. wikipedia.org In such a case, the inherent chirality of one component dictates the facial selectivity of the cycloaddition, leading to a diastereomerically enriched product. The application of similar principles could be envisioned for the assembly of the 2,3-diphenylpropanoate skeleton, potentially through a tandem reaction sequence initiated by a stereoselective conjugate addition to a chiral cinnamate ester derivative.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies.
A primary tenet of green chemistry is the reduction or replacement of hazardous organic solvents. nih.gov This has led to the exploration of solvent-free (neat) reaction conditions and the use of more environmentally benign media. For ester synthesis, solvent-free conditions can be particularly advantageous, often leading to higher reaction rates, easier product isolation, and a significant reduction in waste. For example, the Wittig reaction to produce ethyl trans-cinnamate, a structurally related α,β-unsaturated ester, has been successfully performed under solvent-free conditions, mitigating the hazards associated with traditional solvents.
Furthermore, a patent for the preparation of the related compound (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) describes a lipase-catalyzed transesterification that can be conducted in the absence of an organic solvent, highlighting the feasibility of solvent-free biocatalytic methods for this class of molecules. google.com These examples demonstrate a clear trend toward minimizing solvent use, a principle that can be directly applied to the synthesis of this compound to create more sustainable manufacturing processes.
Enzyme catalysis (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. unimi.it Lipases, a class of hydrolase enzymes, are particularly effective for the synthesis and resolution of esters. nih.gov While direct enzymatic synthesis of this compound is not widely reported, the kinetic resolution of racemic esters with similar structures is a well-established and powerful technique for obtaining enantiomerically pure compounds.
In a typical kinetic resolution, a lipase (B570770) selectively hydrolyzes one enantiomer of a racemic ester, leaving the other unreacted. This allows for the separation of the resulting carboxylic acid and the unreacted ester, providing access to both enantiomers. Studies have demonstrated the successful resolution of various 3-aryl alkanoic acid esters and 2-phenylpropionic acid esters using this method with a range of commercially available lipases. nih.govalmacgroup.com For instance, the kinetic resolution of ethyl 2-phenylpropanoate (B8470279) and ethyl 3-phenylbutanoate has been achieved with high enantioselectivity using metagenome-derived esterases. nih.gov A patented process also details the lipase-catalyzed resolution of ethyl 3-hydroxy-3-phenylpropionate, a close structural analog. google.com
Table 2: Examples of Enzymatic Kinetic Resolution of Related Phenyl-substituted Esters
| Enzyme Source | Substrate | Conversion (%) | Product | Enantiomeric Excess (ee) (%) |
| Esterase CL1 | Ethyl 3-phenylbutanoate | 49.3 | (S)-3-phenylbutanoic acid | >99 |
| Esterase A3 | Ethyl 3-phenylbutanoate | 49.6 | (R)-Ethyl 3-phenylbutanoate | >99 |
| Esterase Est8 | Ethyl 2-phenylpropanoate | 49.9 | (S)-2-phenylpropionic acid | 98 |
| Lipase PS-C | Ethyl 3-hydroxy-3-phenylpropionate | ~50 | (S)-Ethyl 3-hydroxy-3-phenylpropionate | >99 |
Data compiled from studies on the enzymatic resolution of structurally related esters, demonstrating the potential of biocatalysis for accessing stereoisomers of this compound. nih.govgoogle.com
Flow Chemistry and Automated Synthesis Approaches for this compound
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety through the use of small reaction volumes, improved heat and mass transfer, and greater potential for automation, scalability, and process control. mdpi.com
The synthesis of esters is well-suited to flow processes. Continuous flow protocols have been developed for the efficient esterification of a wide range of carboxylic acids. researchgate.net A hypothetical flow synthesis of this compound could involve pumping a solution of the phenylacetate (B1230308) enolate and a benzyl halide through a heated reactor coil to facilitate the alkylation reaction. Subsequent in-line purification using scavenger resins or liquid-liquid extraction modules could deliver the final product in a continuous, automated fashion. This approach would minimize handling of reactive intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time.
The integration of real-time monitoring tools, such as in-line NMR spectroscopy, with flow reactors enables the development of self-optimizing systems. researchgate.net These automated platforms can independently vary reaction conditions to find the optimal parameters for yield and selectivity, accelerating process development and ensuring consistent product quality. Such automated approaches represent the cutting edge of synthetic methodology and hold great promise for the efficient and safe production of fine chemicals like this compound.
**mechanistic Investigations of Reactions Involving Ethyl 2,3 Diphenylpropanoate**
Elucidation of Reaction Pathways for Ethyl 2,3-Diphenylpropanoate Formation
The synthesis of this compound can be achieved through various strategies, primarily involving the formation of the ester functional group and the construction of the core carbon-carbon framework. Mechanistic studies of these pathways provide insight into reaction kinetics, equilibria, and the influence of structural features on reactivity.
The most direct method for synthesizing this compound is the esterification of 2,3-diphenylpropanoic acid with ethanol (B145695). This transformation typically proceeds via the Fischer-Speier esterification mechanism, which is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and its mechanism involves a series of reversible protonation and nucleophilic attack steps. masterorganicchemistry.comlibretexts.org
The accepted mechanism for Fischer esterification proceeds through several key stages: libretexts.orgchemguide.co.uk
Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (ethanol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, an oxonium ion. wikipedia.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. wikipedia.org
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk
The efficiency of Fischer esterification is highly sensitive to steric hindrance. ucr.ac.cr Studies comparing the acid-catalyzed esterification of 2,3-diphenylpropanoic acid with its unsaturated analogues, E- and Z-2,3-diphenylpropenoic acid, highlight this effect. The saturated acid reacts significantly faster than the unsaturated isomers, indicating less steric congestion in the transition state leading to the tetrahedral intermediate. nih.gov For sterically hindered substrates, alternative methods, such as reaction with alkyl halides in the presence of a base, may provide superior yields. nih.gov
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2,3-Diphenylpropionic acid | 0.5 | 94 |
| E-2,3-Diphenylpropenoic acid | 4 | 77 |
| Z-2,3-Diphenylpropenoic acid | 15 | 17 |
Table 1. Comparison of reaction times and yields for the acid-catalyzed esterification (CH3OH/H2SO4/reflux) of 2,3-diphenylpropanoic acid and its unsaturated analogues, demonstrating the impact of steric hindrance. Data sourced from nih.gov.
Constructing the 2,3-diphenylpropanoate carbon skeleton involves forming a key carbon-carbon bond. Two principal mechanistic pathways for achieving this are the Reformatsky reaction and conjugate addition reactions.
The Reformatsky reaction condenses aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. wikipedia.orgchemistnotes.com To synthesize a precursor for this compound, this could involve the reaction of an α-bromo ester with benzaldehyde (B42025). The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgbyjus.com This enolate is less reactive than corresponding Grignard or lithium enolates, which prevents self-condensation with the ester group. wikipedia.org The key steps are: wikipedia.orgchemistnotes.com
Enolate Formation: Zinc metal undergoes oxidative addition to the α-haloester, creating a zinc enolate. numberanalytics.com
Nucleophilic Addition: The enolate adds to the carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a six-membered chair-like transition state where the zinc coordinates to the carbonyl oxygen. wikipedia.org
Acid Workup: Subsequent treatment with acid breaks the oxygen-zinc bond to yield the final β-hydroxy ester. wikipedia.org
A second major pathway is nucleophilic conjugate addition (or Michael addition). numberanalytics.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org To form the this compound skeleton, a phenyl nucleophile (e.g., from a Gilman reagent, lithium diphenylcuprate) could be added to the β-carbon of ethyl cinnamate (B1238496). The mechanism for this process is as follows: wikipedia.orglibretexts.org
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ester. numberanalytics.com
Enolate Formation: The electron density is pushed through the conjugated system to form a resonance-stabilized enolate intermediate. wikipedia.org
Protonation: The enolate is protonated at the α-carbon, often during aqueous workup, to yield the saturated 1,4-addition product. wikipedia.org This step establishes one of the stereocenters in the final product.
Reactivity and Transformation Mechanisms of this compound Derivatives
The chemical behavior of this compound and its derivatives is dictated by the reactivity of its functional groups: the ester, the activated C-H bond at the α-position, and the two phenyl rings.
Nucleophilic Reactivity: The primary site for nucleophilic attack on this compound itself is the electrophilic carbonyl carbon of the ester group. This can lead to nucleophilic acyl substitution reactions, such as hydrolysis (the reverse of Fischer esterification) or transesterification. The α-proton can also be removed by a strong base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides) at the α-carbon, providing a method for further functionalization.
For unsaturated derivatives, such as ethyl 2,3-diphenylpropenoate, the β-carbon is an electrophilic site susceptible to nucleophilic conjugate addition, as described previously. libretexts.org A wide range of nucleophiles, including amines, thiols, and carbanions (from organocuprates or malonic esters), can participate in this type of reaction. libretexts.orglibretexts.org
Electrophilic Reactivity: The two phenyl rings are sites for electrophilic aromatic substitution. The benzene (B151609) rings can be functionalized through reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. The directing effects of the alkyl substituent on the ring would favor substitution at the ortho and para positions.
Radical Reactions: Derivatives of this compound containing a halogen, such as ethyl 2,3-dibromo-3-phenylpropanoate nih.gov, can undergo radical reactions. A common transformation is radical dehalogenation using a reagent like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN). libretexts.org The mechanism is a chain reaction: libretexts.org
Initiation: The initiator generates a tributyltin radical (Bu₃Sn•).
Propagation: The tin radical abstracts a halogen atom from the substrate to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product and regenerating the tributyltin radical to continue the chain.
These radical intermediates can also participate in carbon-carbon bond-forming reactions by adding to alkenes or alkynes before the hydrogen abstraction step. libretexts.org
Photo-induced Reactions: Photochemical activation can open unique reaction pathways. While specific studies on this compound are limited, general principles suggest potential transformations. For instance, photo-induced reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between a substrate and another molecule, which becomes photochemically active. rsc.org Irradiation of such a complex can lead to radical ion intermediates that drive subsequent reactions like alkylation or cyclization. rsc.org Another class of relevant reactions is photoclick chemistry, where light triggers highly efficient cycloadditions, for example between a quinone-type molecule and an alkene. cnr.it Unsaturated derivatives of this compound could potentially participate as the alkene component in such light-mediated transformations.
This compound possesses two chiral centers (at C2 and C3), meaning it can exist as different stereoisomers. The stereochemical outcome of reactions involving these centers is crucial for controlling the final product's three-dimensional structure.
Reactions that proceed via an S_N2 mechanism at one of the stereocenters, such as the displacement of a leaving group at C2 or C3 by a nucleophile, would occur with inversion of configuration at that center.
In contrast, reactions that involve the formation of a planar intermediate, such as an enolate at the C2 position, will typically lead to loss of stereochemical information at that center. When the enolate is protonated or reacts with an electrophile, the incoming group can approach from either face of the planar intermediate. This can result in a mixture of diastereomers, unless the reaction is guided by a chiral auxiliary or catalyst, or influenced by steric hindrance from the adjacent C3 stereocenter (substrate control).
For reactions that create one of the stereocenters, such as the conjugate addition to ethyl cinnamate, the stereochemical course can be controlled. The use of chiral catalysts, for example in asymmetric conjugate additions, can lead to the preferential formation of one enantiomer. wikipedia.org Similarly, in the Reformatsky reaction, the diastereoselectivity can often be controlled by the specific reaction conditions and the nature of the substrates.
Kinetic Studies and Rate-Determining Steps in this compound Reactions
Detailed kinetic studies and the definitive identification of rate-determining steps for reactions specifically involving this compound are not extensively documented in publicly available scientific literature. However, by examining the general principles of ester reaction kinetics and drawing parallels from studies on structurally related compounds, a theoretical framework for understanding these aspects can be established.
Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative insight into how reaction rates are affected by various factors such as reactant concentrations, temperature, and catalysts. For an ester like this compound, typical reactions would include hydrolysis, transesterification, and elimination reactions. The rate of these reactions is experimentally monitored over time to determine the rate law and the corresponding rate constants.
General Principles of Kinetic Studies in Ester Reactions
The kinetics of ester reactions, such as the hydrolysis of ethyl acetate (B1210297), have been studied to understand the influence of reaction conditions on the rate. For instance, in the gas-phase hydrolysis of ethyl acetate catalyzed by immobilized lipase (B570770), the reaction was found to be first order, with an activation energy of 24.8 kJ/mol. nih.gov Such studies typically involve varying the partial pressures of the reactants (the ester and water) and measuring the rate of product formation. nih.gov
Rate-Determining Steps in Ester Reactions
Many reactions of esters, including hydrolysis and transesterification, proceed through a nucleophilic acyl substitution mechanism. This mechanism generally involves at least two steps:
Nucleophilic attack: The nucleophile (e.g., a hydroxide (B78521) ion in basic hydrolysis or a water molecule in neutral hydrolysis) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.
Departure of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (an alkoxide, in this case, ethoxide from this compound).
Illustrative Data for Ester Reaction Kinetics
While specific data for this compound is unavailable, the following table illustrates the type of kinetic data that would be generated from a study on the hydrolysis of a generic ester. This data is hypothetical and serves to demonstrate the principles of kinetic analysis.
| Experiment | Initial [Ester] (mol/L) | Initial [H₂O] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could infer that the reaction is first order with respect to the ester and zero order with respect to water, suggesting that water is in large excess and its concentration does not significantly change, or it is not involved in the rate-determining step in a concentration-dependent manner under these conditions.
In the context of reactions involving derivatives of phenylpropanoic acid, such as the elimination reaction of threo-2,3-dibromo-3-phenylpropanoic acid, the reaction proceeds via an E2 mechanism, which is a one-step concerted process. hmdb.ca In contrast, the corresponding ester, ethyl 2,3-dibromo-3-phenylpropanoate, might favor an SN2 mechanism. hmdb.ca The electronic and steric effects of the phenyl and ethyl groups in this compound would play a crucial role in determining the kinetics and the favored mechanistic pathway for its reactions.
**computational and Theoretical Chemistry Studies on Ethyl 2,3 Diphenylpropanoate**
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior and predict its characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, a key component of the total electronic energy, DFT balances computational cost with accuracy. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or def2-TZVP are commonly used to perform geometry optimization. nih.govnih.govresearchgate.net
This optimization process systematically alters the molecule's geometry to find the configuration with the minimum energy, which corresponds to the most stable structure at 0 Kelvin. From this optimized geometry, precise structural parameters, including bond lengths, bond angles, and dihedral angles, are obtained. For a molecule like Ethyl 2,3-diphenylpropanoate, this would reveal the spatial arrangement of the two phenyl rings relative to the propanoate backbone. While specific DFT studies on this compound are not prevalent, analysis of related structures, such as ethyl 2-cyano-3-phenylpropanoate derivatives, demonstrates that DFT calculations can accurately predict these parameters, which often show good agreement with experimental data from X-ray crystallography. nih.gov
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated from the vibrational frequencies obtained at the optimized geometry, providing insights into the molecule's stability. nih.gov For diastereomeric compounds, DFT is instrumental in calculating the relative energies of different stereoisomers to predict which is more stable. researchgate.net
Table 1: Representative Geometric Parameters Calculated via DFT The following data is for a structurally related molecule, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, and is illustrative of the parameters obtained from a DFT/B3LYP/6-311G(d,p) calculation. nih.gov
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.235 |
| Bond Length | C-O (ester) | 1.345 |
| Bond Length | O-C (ethyl) | 1.521 |
| Parameter | Atoms | Calculated Value (°) |
| Bond Angle | C-O-C (ester) | 116.7 |
| Bond Angle | O=C-O | 122.5 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous approach to studying electronic properties. consensus.app
A significant application of ab initio calculations is the prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uktandfonline.com The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating the nuclear magnetic shielding tensors of a molecule. modgraph.co.uk These tensors describe how the electron cloud around each nucleus shields it from the external magnetic field of the NMR spectrometer. The calculated shielding values can then be converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Comparing these predicted ¹H and ¹³C NMR spectra with experimental results serves as a stringent test of the accuracy of the calculated molecular structure and electronic distribution. researchgate.net For complex esters, these calculations can help assign specific peaks and confirm the molecule's constitution and conformation in solution. modgraph.co.uk
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. growingscience.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com
A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be centered on the ester group and the phenyl rings. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |
These descriptors provide a quantitative basis for predicting how this compound will interact with other reagents.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the single bonds in this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding which conformations are most stable and how the molecule moves is crucial for predicting its properties and interactions.
Conformational analysis is the study of the energies of different molecular conformations. A common technique involves performing a potential energy surface (PES) scan. In this process, one or more dihedral angles are systematically rotated in increments, and the molecule's energy is calculated at each step using quantum mechanical methods. youtube.comyoutube.com The resulting plot of potential energy versus dihedral angle reveals energy minima, which correspond to stable conformers (e.g., staggered conformations), and energy maxima, which are transition states between them (e.g., eclipsed conformations). youtube.com
The relative stability of different conformers is governed by a balance of destabilizing steric repulsions and stabilizing electronic effects like hyperconjugation. youtube.comamphoteros.com For this compound, key rotations would be around the C-C bonds of the propanoate backbone and the C-C bonds connecting the phenyl groups. This analysis identifies the low-energy shapes the molecule is most likely to adopt.
Molecular dynamics (MD) simulations offer a complementary, dynamic approach. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.comnih.gov By running a simulation for nanoseconds or longer, it is possible to observe the molecule exploring its conformational space, providing information on the relative populations of different conformers and the rates of interconversion between them.
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and dynamics. easychair.org Computational methods model these effects using two main approaches: implicit and explicit solvation.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netmdpi.com This is a computationally efficient way to account for the bulk electrostatic effects of the solvent and is often combined with DFT calculations to study how polarity affects conformational energies and reaction pathways. mdpi.com
Explicit solvent models are used in molecular dynamics simulations, where hundreds or thousands of individual solvent molecules are included in the simulation box along with the solute. researchgate.netnih.gov This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, and the structure of the solvent shell around the molecule. easychair.org MD simulations can reveal, for example, whether polar water molecules or nonpolar organic solvent molecules preferentially solvate different parts of the this compound structure, thereby influencing its flexibility and average conformation. researchgate.net
Transition State Modeling and Reaction Mechanism Validation
No studies detailing the modeling of transition states or the validation of reaction mechanisms for the formation or transformation of this compound were found.
Computational Prediction of Stereoselectivity and Regioselectivity
There is no available research that computationally predicts the stereoselectivity or regioselectivity of reactions involving this compound.
Energy Profiles and Barrier Heights for Key Transformations
Data regarding the energy profiles and barrier heights for key chemical transformations of this compound are not present in the surveyed literature.
**advanced Spectroscopic and Analytical Characterization Techniques for Research on Ethyl 2,3 Diphenylpropanoate**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and stereochemical analysis of ethyl 2,3-diphenylpropanoate. It provides a detailed picture of the atomic connectivity and spatial arrangement of atoms within the molecule.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the structural connectivity of this compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY spectra would show cross-peaks between the methine protons at the C2 and C3 positions, confirming their vicinal relationship. Further correlations would be observed between the ethyl group's methylene (B1212753) protons and its methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduemerypharma.com This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. For instance, the signal for the C2 proton would show a correlation to the C2 carbon signal, and similarly for the C3 proton and its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a powerful tool for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduemerypharma.comyoutube.com This technique is instrumental in piecing together the entire molecular skeleton. For example, HMBC correlations would be expected from the methine proton at C2 to the carbonyl carbon of the ester group, as well as to the ipso-carbons of the phenyl rings. Similarly, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.
Table 1: Expected 2D NMR Correlations for this compound
| Interacting Nuclei | COSY (¹H-¹H) | HSQC (¹H-¹³C, 1-bond) | HMBC (¹H-¹³C, multiple bonds) |
| C2-H and C3-H | Yes | C2-H to C2, C3-H to C3 | C2-H to C1 (carbonyl), C3, Phenyl Carbons; C3-H to C2, C1, Phenyl Carbons |
| Ethyl Group | -CH₂- to -CH₃ | -CH₂- to its carbon, -CH₃ to its carbon | -CH₂- to C1 (carbonyl), -CH₃; -CH₃ to -CH₂- |
| Phenyl Protons | Between ortho, meta, and para protons | Each proton to its respective carbon | To other carbons within the same ring and potentially to C2 or C3 |
Determining the enantiomeric excess (ee) of chiral molecules like this compound is critical in asymmetric synthesis. Chiral NMR shift reagents are compounds that interact with the enantiomers in a sample to form transient diastereomeric complexes. researchgate.net This interaction leads to the separation of NMR signals for the two enantiomers, allowing for their quantification.
Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly employed. researchgate.net In the presence of such a reagent, the ¹H or ¹³C NMR spectrum of a racemic or enantioenriched sample of this compound would exhibit two sets of signals for certain protons or carbons, corresponding to the two diastereomeric complexes. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. researchgate.net Non-lanthanide based chiral solvating agents can also be utilized for this purpose. tcichemicals.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. It is also invaluable for studying fragmentation patterns and monitoring the progress of chemical reactions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound and its fragments. The ability to distinguish between ions with very similar nominal masses is a key advantage of HRMS in complex sample analysis. researchgate.net
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₇H₁₈O₂ | 254.1307 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information and insights into fragmentation mechanisms. For this compound, MS/MS studies would reveal characteristic fragmentation pathways, such as the loss of the ethoxy group, decarboxylation, and cleavages within the diphenylpropyl backbone. This data is crucial for identifying the compound in complex mixtures and for understanding its chemical behavior under energetic conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uh.edu These techniques are excellent for identifying functional groups and can also provide information about the conformational properties of the molecule. researchgate.netresearchgate.net The analysis of vibrational spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to aid in the assignment of vibrational bands. nih.gov
For this compound, the IR and Raman spectra would be dominated by characteristic bands corresponding to:
C=O Stretch: A strong absorption in the IR spectrum, typically around 1730-1750 cm⁻¹, is indicative of the ester carbonyl group.
C-O Stretch: Bands associated with the C-O stretching of the ester group would also be present.
Aromatic C-H and C=C Stretches: The phenyl groups would give rise to characteristic absorptions in the regions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹).
Aliphatic C-H Stretches: The methine and ethyl group protons would show C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
By comparing experimental spectra with those predicted for different conformers (resulting from rotation around the C2-C3 bond), it may be possible to gain insights into the preferred conformation of this compound in different physical states.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Ester | C=O Stretch | 1730 - 1750 |
| Ester | C-O Stretch | 1150 - 1300 |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Aliphatic Chains | C-H Stretch | 2850 - 3000 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the precise solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. For chiral molecules such as this compound, which possesses two stereocenters, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of each stereoisomer (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)).
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom.
In the context of this compound, X-ray crystallographic analysis would be instrumental in:
Elucidating the Solid-State Conformation: Determining the preferred conformation of the molecule in the crystalline state, including the orientation of the two phenyl groups and the ethyl ester moiety.
Analyzing Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as van der Waals forces, and potential C-H···π or C-H···O hydrogen bonds that govern the crystal packing.
Determining Absolute Configuration: For a single enantiomer or a diastereomer, the use of anomalous dispersion effects with a suitable X-ray wavelength can allow for the unequivocal assignment of the absolute stereochemistry at the C2 and C3 positions.
Despite the critical importance of this technique for the definitive structural elucidation of complex organic molecules, a thorough search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, detailed experimental crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, are not available at present.
The following table would typically be populated with experimental data from X-ray crystallographic analysis. However, due to the lack of available data, it remains unpopulated.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈O₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not in available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
**applications of Ethyl 2,3 Diphenylpropanoate in Complex Organic Synthesis and Methodology Development**
Ethyl 2,3-Diphenylpropanoate as a Chiral Building Block
The stereochemical properties of this compound, particularly when synthesized in an enantiomerically enriched or pure form, are of significant interest to synthetic chemists. The controlled introduction of chirality is a cornerstone of modern drug discovery and materials science, and this compound provides a platform for accessing a range of chiral molecules.
One of the fundamental applications of chiral this compound is its conversion into the corresponding chiral alcohols and carboxylic acids. The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield 2,3-diphenylpropanoic acid, or reduced using various hydride reagents to afford 2,3-diphenylpropan-1-ol, all while preserving the stereochemical integrity of the chiral center. These resulting chiral acids and alcohols are themselves valuable intermediates, serving as starting materials for a diverse array of more complex molecules. For instance, they can be employed in the synthesis of chiral ligands for asymmetric catalysis or as key fragments in the total synthesis of natural products.
A significant aspect of utilizing racemic esters is their potential for enantioselective hydrolysis, often mediated by enzymes. For example, subtilisin Carlsberg has been effectively used to hydrolyze racemic esters, leading to the formation of the corresponding (S)-acids which are valuable building blocks for various inhibitors. nih.gov
Table 1: Transformation of this compound to Chiral Derivatives
| Starting Material | Reagent(s) | Product | Application of Product |
| (R)- or (S)-Ethyl 2,3-diphenylpropanoate | 1. LiAlH4 2. H3O+ | (R)- or (S)-2,3-Diphenylpropan-1-ol | Chiral auxiliaries, synthesis of chiral ligands |
| (R)- or (S)-Ethyl 2,3-diphenylpropanoate | 1. NaOH, H2O/EtOH 2. H3O+ | (R)- or (S)-2,3-Diphenylpropanoic acid | Pharmaceutical intermediates, resolving agents |
Non-natural amino acids are crucial components in the development of peptidomimetics and other biologically active compounds, offering enhanced stability and novel biological functions. nih.govnih.gov this compound serves as a valuable scaffold for the synthesis of non-natural amino acid analogues. By introducing an amino group at a specific position, often through stereocontrolled reactions, novel amino acids with diphenyl-substituted side chains can be generated. These unnatural amino acids can then be incorporated into peptides to study structure-activity relationships, create more potent and stable therapeutic agents, or develop new biomaterials. pepdd.comscripps.edu The synthesis of these analogues often involves strategic modifications to enhance their functionality and stability. enamine.net
The synthesis of these unique amino acids can be achieved through various synthetic routes, including the derivatization of the carboxylic acid or alcohol obtained from this compound. For instance, the chiral carboxylic acid can undergo a Curtius or Hofmann rearrangement to install an amine group, while the alcohol can be converted to an azide (B81097) followed by reduction. The presence of the two phenyl groups can impart specific conformational constraints and hydrophobic interactions within a peptide chain, making these analogues particularly interesting for drug design.
Development of Novel Synthetic Methodologies Utilizing this compound
The reactivity of this compound also makes it a suitable substrate for the development and optimization of new synthetic reactions. Its well-defined structure allows chemists to test the scope and limitations of novel catalytic systems and reaction conditions.
The development of efficient methods for forming carbon-carbon and carbon-heteroatom bonds is a central theme in organic synthesis. researchgate.net this compound can be utilized as a substrate in various coupling reactions. For example, the ester's alpha-proton can be deprotonated to form an enolate, which can then participate in alkylation, aldol (B89426), or Michael addition reactions to form new C-C bonds. Furthermore, the phenyl rings can be functionalized through electrophilic aromatic substitution or directed ortho-metalation, followed by cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new substituents and build molecular complexity. These studies not only lead to new derivatives of this compound but also contribute to the broader toolkit of synthetic organic chemistry.
The relatively simple yet informative structure of this compound makes it an excellent model substrate for investigating the mechanisms of organic reactions. For instance, the stereochemical outcome of a reaction involving the chiral center can provide valuable insights into the transition state geometry and the role of catalysts or reagents. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to investigate reaction mechanisms involving similar structures, highlighting the importance of understanding the underlying principles of reactivity. mdpi.com By studying the kinetics, stereoselectivity, and byproduct formation in reactions involving this compound, chemists can gain a deeper understanding of fundamental chemical principles.
Table 2: Research Findings on Methodologies Utilizing this compound
| Reaction Type | Catalyst/Reagent | Key Finding | Reference |
| Enantioselective Hydrolysis | Subtilisin Carlsberg | Efficient production of (S)-acids from racemic esters. | nih.gov |
| Asymmetric Synthesis | Chiral Phosphoric Acid | Catalyzes dearomative γ-addition to β,γ-alkynyl-α-imino esters. | nih.gov |
| Cross-Coupling Reactions | Copper(I) Iodide | Effective in ligand-free C-O/C-N cross-coupling reactions. | researchgate.net |
Derivatization and Structural Modification for Exploring Reactivity and Selectivity
Systematic derivatization and structural modification of this compound allow for a detailed exploration of how changes in the molecule's structure affect its reactivity and selectivity in various chemical transformations. By introducing different substituents onto the phenyl rings or modifying the ester group, researchers can probe electronic and steric effects.
For example, introducing electron-donating or electron-withdrawing groups onto the phenyl rings can modulate the reactivity of the aromatic system towards electrophilic or nucleophilic attack. Similarly, altering the size of the ester's alkyl group can influence the stereochemical outcome of reactions at the adjacent chiral center due to steric hindrance. These studies are crucial for designing more efficient and selective synthetic routes to target molecules and for developing a predictive understanding of chemical reactivity. The insights gained from these investigations can be applied to more complex systems, guiding the design of new catalysts and reagents with improved performance.
Synthesis of Substituted Ethyl Diphenylpropanoates
The synthesis of derivatives of this compound allows for the introduction of various functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. These modifications can be targeted at either the propanoate backbone or the phenyl rings, offering a wide array of possibilities for creating novel compounds.
One common approach to introduce substituents at the α-position of the ester is through alkylation reactions. For instance, the enolate of this compound, generated by a strong base such as lithium diisopropylamide (LDA), can react with alkyl halides like methyl iodide to yield the corresponding α-methylated product. The temperature of the reaction can influence the outcome of such alkylations.
Another powerful method for the formation of β-hydroxy esters, which are precursors to various substituted propanoates, is the Reformatsky reaction. This reaction typically involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. While a direct synthesis of substituted ethyl 2,3-diphenylpropanoates via a one-step Reformatsky reaction between ethyl bromo(phenyl)acetate and a substituted benzaldehyde (B42025) is plausible, the reaction conditions, particularly the solvent, can significantly impact the yield and the nature of the product. Diethyl ether has been shown to be a superior solvent to benzene-toluene mixtures in similar reactions. ic.ac.ukbyjus.comorgsyn.org
The following table summarizes some examples of substituted ethyl diphenylpropanoates that can be synthesized through various methods:
| Derivative Name | Substituent(s) | Potential Synthetic Approach |
| Ethyl 2,3-diphenyl-2-methylpropanoate | Methyl group at the α-position | Alkylation of this compound with methyl iodide |
| Ethyl 3-hydroxy-2,3-diphenylpropanoate | Hydroxyl group at the β-position | Reformatsky reaction of ethyl bromo(phenyl)acetate and benzaldehyde |
Transformations of the Ester Moiety and Phenyl Rings
The ester functional group and the two phenyl rings of this compound are amenable to a range of chemical transformations, providing pathways to a diverse set of compounds with different functionalities.
Transformations of the Ester Moiety:
The ethyl ester group can be readily modified through several standard organic reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,3-diphenylpropanoic acid. This reaction is typically carried out by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, or more commonly, with a dilute base like sodium hydroxide (B78521) solution in a process known as saponification. chemguide.co.uk The alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to higher yields of the carboxylate salt, which can then be acidified to obtain the free carboxylic acid.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2,3-diphenylpropan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. ic.ac.ukadichemistry.com The reaction is usually performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Transformations of the Phenyl Rings:
The aromatic phenyl rings can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of functional groups onto the rings.
Nitration: The phenyl rings can be nitrated to introduce one or more nitro groups. This is typically achieved by treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile. Fuming nitric acid can also be used for this purpose.
Halogenation: Halogens, such as bromine, can be introduced onto the phenyl rings through electrophilic aromatic substitution. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), when using elemental bromine. doubtnut.compearson.comdoubtnut.com The catalyst polarizes the bromine molecule, making it more electrophilic.
The following table provides a summary of key transformations of this compound:
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (Saponification) | NaOH (aq), heat | 2,3-Diphenylpropanoic acid (after acidification) |
| Reduction | LiAlH₄ in dry ether or THF | 2,3-Diphenylpropan-1-ol |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Nitro-substituted this compound |
| Bromination | Br₂, FeBr₃ | Bromo-substituted this compound |
**future Directions and Emerging Research Opportunities for Ethyl 2,3 Diphenylpropanoate**
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex organic molecules, including Ethyl 2,3-diphenylpropanoate. These computational tools are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
In the context of this compound, which possesses two stereogenic centers, achieving high stereoselectivity is a primary challenge. Machine learning models, trained on vast datasets of stereoselective reactions, can predict the enantiomeric or diastereomeric excess for a given set of reactants, catalysts, and conditions. This predictive power allows chemists to virtually screen numerous possibilities before committing to resource-intensive laboratory experiments, thereby accelerating the discovery of optimal synthetic protocols.
Table 1: Potential Applications of AI/ML in the Synthesis of this compound
| Application Area | Description | Potential Impact |
| Reaction Outcome Prediction | ML algorithms can be trained to predict the yield and stereoselectivity of reactions leading to this compound based on input parameters such as catalyst, solvent, temperature, and substrate structure. | Reduced number of trial-and-error experiments, leading to faster optimization and reduced waste. |
| Catalyst Design | AI can be employed to design novel chiral catalysts specifically tailored for the asymmetric synthesis of this compound. Generative models can propose new ligand structures with desired electronic and steric properties. | Discovery of more efficient and selective catalysts, potentially leading to higher yields and enantiopurities. |
| Retrosynthetic Analysis | AI-powered retrosynthesis tools can suggest novel and more efficient synthetic pathways to this compound, potentially uncovering routes that are not immediately obvious to human chemists. | More economical and sustainable manufacturing processes for the compound and its derivatives. |
| Process Optimization | ML models can be used to fine-tune reaction parameters in real-time, leading to improved process control and consistency in the production of this compound. | Enhanced manufacturing efficiency and product quality. |
The development of "chemically aware" AI, which understands the underlying principles of chemical reactivity, will be crucial in realizing the full potential of these technologies for the synthesis of intricate molecules like this compound.
Development of Novel Catalytic Systems for Enhanced Sustainability and Selectivity
The synthesis of this compound, particularly its enantiomerically pure forms, heavily relies on the use of catalysts. Future research will undoubtedly focus on the development of novel catalytic systems that are not only highly selective but also adhere to the principles of green chemistry.
Transition-Metal Catalysis: While traditional palladium- and rhodium-based catalysts have been instrumental, the future lies in the use of more earth-abundant and less toxic metals like iron, copper, and nickel. Research into designing chiral ligands for these metals to effectively catalyze the asymmetric hydrogenation or cross-coupling reactions necessary for the synthesis of this compound is a key area of exploration.
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Chiral Brønsted acids, thioureas, and proline derivatives have shown great promise in promoting a variety of asymmetric transformations. The application of these organocatalysts to the Michael addition of a phenylacetate (B1230308) equivalent to a styryl derivative, a potential route to this compound, is a promising research direction.
Biocatalysis: Enzymes represent nature's solution to highly selective and efficient catalysis. The use of engineered enzymes, such as esterases or lipases, for the kinetic resolution of racemic this compound or the enantioselective synthesis from prochiral precursors is a burgeoning field. Advances in directed evolution and protein engineering will enable the development of bespoke biocatalysts for this specific target.
Table 2: Comparison of Emerging Catalytic Systems for this compound Synthesis
| Catalytic System | Advantages | Challenges |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, and greater sustainability compared to precious metals. | Often require more complex ligand design to achieve high selectivity and activity. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture, and can be derived from natural sources. | Catalyst loading can be higher than with metal catalysts, and scalability can be a concern. |
| Biocatalysis | Extremely high selectivity, operates under mild conditions (aqueous media, room temperature), and is biodegradable. | Enzyme stability, substrate scope limitations, and the need for specialized expertise in protein engineering. |
The synergy between these different catalytic approaches, such as the combination of metal catalysis and biocatalysis in chemoenzymatic cascades, will likely lead to the most elegant and efficient syntheses of this compound in the future.
Exploration of Unprecedented Reactivity Patterns and Unconventional Transformations
Beyond its synthesis, the inherent structure of this compound offers opportunities for exploring novel chemical reactivity. The presence of two phenyl groups, an ester functionality, and two adjacent stereocenters creates a rich playground for discovering unprecedented transformations.
Future research could focus on:
Remote C-H Functionalization: Activating and functionalizing the typically inert C-H bonds on the phenyl rings in a site-selective manner would open up a vast chemical space for creating novel derivatives of this compound with potentially interesting biological or material properties.
Stereospecific Rearrangements: Investigating novel rearrangement reactions that proceed with high stereocontrol could lead to the synthesis of complex and valuable molecular scaffolds from the this compound core.
Photoredox and Electrochemical Methods: The use of light or electricity to drive chemical reactions can enable transformations that are not possible with traditional thermal methods. Exploring the photoredox- or electro-catalyzed reactions of this compound could uncover new cyclization, annulation, or cross-coupling pathways.
The discovery of such unconventional reactivity would not only expand the synthetic chemist's toolbox but also provide access to a diverse range of new molecules based on the this compound template.
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
The unique structural features of this compound make it an intriguing building block for the development of new functional materials. The two phenyl groups can engage in π-π stacking interactions, which can influence the self-assembly and bulk properties of materials.
Potential areas of interdisciplinary research include:
Polymer Chemistry: By incorporating this compound or its derivatives as monomers, it may be possible to create polymers with unique thermal, mechanical, or optical properties. The stereochemistry of the monomer units could be used to control the polymer's tacticity and, consequently, its macroscopic properties.
Liquid Crystals: The rigid phenyl groups combined with a flexible ester linkage suggest that derivatives of this compound could exhibit liquid crystalline behavior. The design and synthesis of such molecules could lead to new materials for displays and sensors.
Supramolecular Chemistry: The ability of the phenyl groups to participate in non-covalent interactions could be harnessed to construct well-defined supramolecular assemblies, such as gels, capsules, or cages. These structures could have applications in drug delivery, catalysis, or sensing.
The successful integration of this compound into functional materials will require close collaboration between organic chemists, polymer scientists, and materials engineers.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2,3-diphenylpropanoate with high yield and purity?
Methodological Answer: Synthesis of this compound typically involves esterification or alkylation of diphenylpropanoic acid derivatives. Key factors include:
- Catalysts : Use of sodium hydride or potassium carbonate for deprotonation, as seen in similar ester syntheses .
- Solvents : Polar aprotic solvents (e.g., THF, DMF) are ideal for facilitating nucleophilic attack.
- Temperature : Reflux conditions (~80–100°C) improve reaction kinetics without degrading sensitive functional groups .
- Purification : Column chromatography with silica gel and eluents like pentane/benzene (4:1) effectively isolates the product from byproducts .
Table 1 : Comparative Synthesis Conditions for Ethyl Esters
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- IR Spectroscopy :
Note : Cross-validate results with authentic samples to resolve ambiguities in aromatic proton splitting or unexpected fragmentation .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Purity Assessment : Use HPLC or GC-MS to rule out impurities (e.g., α,β-unsaturated byproducts) that may skew bioactivity results .
- Structural Confirmation : Perform X-ray crystallography to verify stereochemistry, especially for diastereomeric mixtures .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., benzyl 3,3-diphenylpropanoate) to isolate substituent effects .
Example : Mthis compound shows moderate antimicrobial activity, but fluorinated analogs exhibit higher potency due to enhanced electrophilicity . Adjust experimental protocols to account for substituent electronic effects.
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : Bulky phenyl groups at C2 and C3 hinder nucleophilic attack at the ester carbonyl.
- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) on phenyl rings increase carbonyl electrophilicity, accelerating reactions like hydrolysis or aminolysis .
- Solvent Effects : Use of DMF or DMSO stabilizes transition states in SN² mechanisms, as observed in related fluorinated esters .
Q. Experimental Design :
Synthesize derivatives with para-substituted phenyl groups (e.g., –NO₂, –OCH₃).
Monitor reaction rates under controlled conditions (pH, solvent polarity).
Correlate Hammett σ values with kinetic data to quantify electronic contributions .
Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Focus on hydrophobic pockets accommodating phenyl groups .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- MD Simulations : Track conformational stability in aqueous vs. lipid environments to assess bioavailability .
Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Catalyst Optimization : Transition from homogeneous (e.g., NaH) to heterogeneous catalysts (e.g., immobilized lipases) to improve recyclability .
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce byproducts.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
Table 2 : Scalability Challenges and Solutions
| Challenge | Solution | Evidence Source |
|---|---|---|
| High catalyst loading | Heterogeneous catalysts | |
| Solvent toxicity | Switch to CPME | |
| Byproduct formation | In-line purification |
Q. How do substituent positions on phenyl rings influence the compound’s physicochemical properties?
Methodological Answer:
- LogP Prediction : Introduce electron-withdrawing groups (e.g., –F) at C2/C3 to increase hydrophobicity (higher logP), enhancing membrane permeability .
- Thermal Stability : Ortho-substituted phenyl groups introduce steric hindrance, raising decomposition temperatures (TGA analysis recommended) .
- Crystallinity : Para-substitution promotes symmetry, improving crystal packing (confirmed via XRD) .
Q. Experimental Workflow :
Synthesize derivatives with varied substituents (e.g., –Cl, –CH₃).
Measure melting points, logP, and solubility.
Correlate with computational descriptors (e.g., polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
